1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one
Description
1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethan-1-one is a bicyclic orthoester derivative featuring a rigid bicyclo[2.2.2]octane scaffold with three oxygen atoms (at positions 2, 6, and 7), a methyl group (position 4), and an acetyl group (position 1) . This compound is often utilized as a protected ketone or enolate precursor in organic synthesis due to its stability under acidic and basic conditions. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of 2-aryl derivatives via NaOtBu-mediated protocols . Applications span total synthesis (e.g., GE81112A intermediates) , peptide chemistry (as an OBO-protected amino acid) , and coordination chemistry .
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethanone |
InChI |
InChI=1S/C8H12O4/c1-6(9)8-10-3-7(2,4-11-8)5-12-8/h3-5H2,1-2H3 |
InChI Key |
ZAQANBDKRHVWAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12OCC(CO1)(CO2)C |
Origin of Product |
United States |
Preparation Methods
Alternative Literature Procedures
Data Table: Summary of Key Synthetic Steps and Yields
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Physical Form |
|---|---|---|---|---|
| 1 | Lactic acid to 2-acetoxypropanoic acid | Acetyl chloride, THF, 0 °C to RT, N2 | 90 | Colorless oil |
| 2 | Esterification to (3-Methyloxetan-3-yl)methyl 2-acetoxypropanoate | EDCI, DMAP, CH2Cl2 | Not specified | Intermediate |
| 3 | Cyclization to bicyclic acetate | BF3·OEt2, 0 °C to RT, N2 | 83 | White solid |
| 4 | Reduction to ethan-1-ol | NaH, MeOH, 0 °C to RT | 95 | White solid |
| 5 | Oxidation to ethan-1-one | (Implied) PCC or Swern oxidation | Not specified | Ketone compound |
Analytical Data Supporting the Preparation
Melting Points: The ethan-1-ol intermediate shows a melting point range of 63–66 °C, confirming purity after chromatography.
NMR Spectroscopy: Proton NMR (400 MHz, CDCl3) of the ethan-1-ol shows characteristic signals including singlets for methylene protons and methyl groups consistent with the bicyclic structure.
High-Resolution Mass Spectrometry (HRMS): The molecular ion peak for the sodium adduct [M+Na]+ is observed at m/z 239.0888, closely matching the calculated value of 239.0895 for C10H16NaO5.
IR Spectroscopy: Characteristic carbonyl stretching frequencies (~1672 cm^-1) confirm the presence of the ketone group in the final compound.
Research Findings and Considerations
The use of BF3·OEt2 as a Lewis acid catalyst is critical for the cyclization step forming the trioxabicyclo[2.2.2]octane ring system.
The high yields and clean conversions at each stage demonstrate the efficiency of the synthetic route.
The stereochemical integrity of the bicyclic system is maintained throughout the synthesis, important for downstream applications in stereoselective synthesis.
The methods allow for scale-up potential due to mild reaction conditions and straightforward purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for sensitive functional groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one involves its interaction with specific molecular targets. The ortho ester functional group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The bicyclic structure provides stability and specificity in these interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related bicyclo[2.2.2]octane derivatives:
Reactivity and Stability
- Orthoester Stability: The target compound’s orthoester ring confers resistance to hydrolysis, unlike non-orthoester analogues (e.g., simple ketones or esters), making it ideal for multi-step syntheses .
- Fluorinated Derivatives : 1-(Heptafluoropropyl)-4-methyl derivatives exhibit enhanced thermal and oxidative stability due to fluorine’s electron-withdrawing effects, enabling use in harsh reaction conditions .
- Sulfur-Containing Analogues : Thioether derivatives (e.g., compound 7 in ) show strong metal-binding affinity, facilitating applications in single-molecule magnets (SMMs).
- Amino-Functionalized Derivatives: Carbamate-protected variants (e.g., ) enable stereoselective peptide synthesis, as the OBO group is selectively removable under mild acidic conditions .
Biological Activity
1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one is a bicyclic compound notable for its unique trioxabicyclo structure, which includes three oxygen atoms integrated into the ring system. This compound has the molecular formula C10H16O4 and a molecular weight of approximately 200.24 g/mol. Its structural configuration contributes significantly to its chemical properties and biological activity.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C10H16O4
- IUPAC Name : this compound
- CAS Number : 1890147-04-2
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that create the trioxabicyclo framework followed by functionalization to introduce the ethanone group. Common solvents used in the synthesis include dichloromethane and ethanol, often with catalysts like triethylamine to enhance reaction efficiency.
The biological activity of this compound is primarily attributed to its interaction with various biological molecules such as enzymes and receptors. It is hypothesized that the compound can alter enzymatic activity through binding interactions, which may lead to various physiological effects.
Potential Applications
This compound has been explored for multiple applications across various fields:
- Pharmaceuticals : Investigated for potential antimicrobial and anticancer properties.
- Biochemical Probes : Its unique structure makes it suitable for use as a biochemical probe in research settings.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain bicyclic compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane | C6H10O3 | Base structure without ethanone |
| 1-(4-Methylbicyclo[3.3.0]octan-1-YL)ethanone | C10H16O | Different bicyclic framework |
| 4-Methylbicyclo[3.3.0]octane | C10H16 | Similar bicyclic core but lacks oxygen atoms |
The uniqueness of this compound lies in its specific arrangement of oxygen atoms and the presence of the ethanone functional group, which differentiates it from structurally similar compounds.
Q & A
Q. What is the synthetic utility of 1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethan-1-one in organic chemistry?
The compound serves as a key intermediate in the OBO (orthoester bicyclic oxazolidinone) ester protecting group strategy. It is widely used to mask reactive carbonyl groups (e.g., α-keto acids) during multi-step syntheses, enabling chemoselective transformations. For example, it stabilizes enolate intermediates in alkylation/arylation reactions without side reactions . Its bicyclic structure provides steric protection and base stability, making it ideal for complex target syntheses like lamellarin alkaloids .
Q. How is the OBO ester group introduced and cleaved under controlled conditions?
- Introduction : The OBO group is formed by reacting activated carboxylic acids (e.g., α-keto acids) with (3-methyloxetan-3-yl)methanol in the presence of Lewis acids like BF₃·OEt₂. This forms a stable orthoester .
- Cleavage : A two-step process:
Mild acidic hydrolysis (e.g., HCl/THF/water) converts the OBO group to a tris(hydroxymethyl)ethane ester.
Treatment with aqueous Na₂CO₃ or K₂CO₃ cleaves the ester to yield the free carboxylic acid .
Advanced Research Questions
Q. What experimental challenges arise in retaining the OBO moiety during ionic Diels-Alder reactions?
During ionic Diels-Alder reactions, the OBO group’s stability under basic conditions is critical. However, competing ring-opening reactions may occur if strong nucleophiles (e.g., Grignard reagents) or prolonged exposure to acidic media are involved. Optimizing reaction time, temperature, and solvent polarity (e.g., using THF over DMF) minimizes degradation. Evidence from Diels-Alder studies shows successful retention of the OBO group by maintaining anhydrous conditions and low temperatures (0–5°C) .
Q. How can NMR spectral discrepancies for OBO-protected intermediates be resolved?
The bicyclic structure of the OBO group leads to distinct splitting patterns in ¹H and ¹³C NMR. For example:
- The methyl group on the bicyclo[2.2.2]octane ring appears as a singlet at δ ~1.2–1.4 ppm (¹H NMR).
- The carbonyl carbon resonates at δ ~170–175 ppm (¹³C NMR). Discrepancies in literature assignments often stem from inconsistent numbering systems in ChemDraw-generated structures. Researchers should align spectral data with the numbering provided in synthetic schemes rather than systematic IUPAC names .
Q. What strategies mitigate hazards when handling this compound in large-scale syntheses?
- Engineering Controls : Use fume hoods with ≥100 fpm face velocity and closed-system reactors to limit inhalation exposure .
- PPE : Nitrile gloves, chemical-resistant aprons, and safety goggles are mandatory.
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal via approved waste facilities .
- Emergency Protocols : Immediate rinsing with water for skin/eye contact and activated charcoal for accidental ingestion .
Q. How do synthetic routes utilizing this compound address contradictions in reported yields?
Yield variations often stem from differences in deprotection conditions. For instance:
- Prolonged acidic hydrolysis (>2 hours) reduces yields due to ester decomposition.
- Using Na₂CO₃ instead of K₂CO₃ in the second cleavage step improves reproducibility (85–90% yields vs. 70–75% with K₂CO₃) .
Methodological Considerations
Q. What analytical techniques validate the integrity of OBO-protected intermediates?
Q. How is the OBO group applied in total synthesis of bioactive molecules?
In the synthesis of CTP synthetase inhibitors, the OBO group protects a key α-keto acid intermediate during hydrazine-mediated cyclization. This prevents unwanted side reactions, achieving an 85% yield of the target diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
